molecular formula C12H14FN3 B3214864 1-(4-Fluorophenyl)-3-isopropyl-1H-pyrazol-5-amine CAS No. 1154199-53-7

1-(4-Fluorophenyl)-3-isopropyl-1H-pyrazol-5-amine

Cat. No. B3214864
CAS RN: 1154199-53-7
M. Wt: 219.26 g/mol
InChI Key: HSKDQHYGJZHGKA-UHFFFAOYSA-N
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Description

The compound “1-(4-Fluorophenyl)-3-isopropyl-1H-pyrazol-5-amine” is likely to be a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of the fluorophenyl group suggests that it may have unique properties due to the high electronegativity and small atomic radius of fluorine .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving the formation of the pyrazole ring and subsequent functionalization . The exact methods would depend on the specific reactants and conditions.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . These methods can provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds.


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. Pyrazoles are known to participate in a variety of chemical reactions, and the presence of the fluorophenyl group may influence the reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined experimentally. Computational methods can also provide predictions of these properties .

Scientific Research Applications

Chemistry and Synthesis Applications

  • Heterocyclic Compound Synthesis : The reactivity of related compounds, such as 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-one, demonstrates their value as building blocks for synthesizing diverse heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, and others. This highlights their significance in the synthesis of various classes of heterocyclic compounds and dyes, offering mild reaction conditions for generating versatile cyanomethylene dyes from a wide range of precursors (Gomaa & Ali, 2020).

Environmental Science and Pollution Control

  • PFAS Removal : Amine-containing sorbents, like amine-functionalized materials, show promise in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. This suggests potential environmental applications of amine derivatives in pollution control and water treatment technologies, emphasizing the role of electrostatic interactions, hydrophobic interactions, and sorbent morphology in PFAS removal (Ateia et al., 2019).

Pharmacological and Medicinal Chemistry

  • Anticancer Agents : Pyrazoline derivatives are investigated for their anticancer activity, indicating the versatility of pyrazoline scaffolds in developing new therapeutic agents. The review of patent literature on pyrazoline derivatives from 2000-2021 underscores their significance in anticancer research, providing insights into synthetic strategies and biological effects of pyrazoline derivatives (Ray et al., 2022).

  • Monoamine Oxidase Inhibition : Pyrazoline could be a promising scaffold for inhibiting monoamine oxidase (MAO), a target for treating neuropsychiatric disorders. Substitutions at the 1, 3, and 5 positions of the pyrazoline nucleus have shown significant activity towards MAO, highlighting the potential of pyrazoline derivatives in the treatment of conditions such as depression and anxiety (Mathew et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound would be determined through toxicological studies. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve further studies of its synthesis, properties, reactivity, and potential applications. This could include investigations of its potential uses in pharmaceuticals, materials science, or other areas .

properties

IUPAC Name

2-(4-fluorophenyl)-5-propan-2-ylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3/c1-8(2)11-7-12(14)16(15-11)10-5-3-9(13)4-6-10/h3-8H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKDQHYGJZHGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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